molecular formula C12H15FO3 B15381210 Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate

Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate

Cat. No.: B15381210
M. Wt: 226.24 g/mol
InChI Key: DXCGQZQUHIYSJF-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate is a substituted benzoate ester characterized by an ethyl ester group at the 1-position, with ethoxy (4-position), fluoro (3-position), and methyl (2-position) substituents on the aromatic ring. Its molecular formula is C₁₂H₁₅FO₃, and its structure reflects a combination of electron-withdrawing (fluoro) and electron-donating (ethoxy, methyl) groups, which influence its physicochemical and reactive properties. Potential applications may include agrochemical or pharmaceutical intermediates, inferred from structural similarities to pesticidal sulfonylurea esters (e.g., ethametsulfuron methyl ester) and bioactive compounds extracted from spices .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

ethyl 4-ethoxy-3-fluoro-2-methylbenzoate

InChI

InChI=1S/C12H15FO3/c1-4-15-10-7-6-9(8(3)11(10)13)12(14)16-5-2/h6-7H,4-5H2,1-3H3

InChI Key

DXCGQZQUHIYSJF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)OCC)C)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Ethyl 4-ethoxy-3-fluoro-2-methylbenzoate and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Physical State Key Features Source
This compound C₁₂H₁₅FO₃ ~226.24* 4-ethoxy, 3-fluoro, 2-methyl Likely solid or oil Balanced lipophilicity due to methyl and ethoxy groups; moderate reactivity. -
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate C₁₁H₁₂BrFO₃ 291.11 4-(2-bromoethoxy), 3-fluoro Solid Higher molar mass and reactivity due to bromine; potential alkylating agent.
Methyl 4-ethoxy-3-fluoro-2-hydroxybenzoate C₁₀H₁₁FO₄ 214.19 4-ethoxy, 3-fluoro, 2-hydroxy Solid (mp. unreported) Hydroxyl group enhances polarity; potential for hydrogen bonding.
Ethyl 4-ethoxy-3-iodobenzoate C₁₁H₁₃IO₃ ~320.13 4-ethoxy, 3-iodo Solid Iodo substituent increases molar mass and steric hindrance; UV-light sensitivity.
Ethyl 4-fluoro-3-nitrobenzoate C₉H₈FNO₄ 213.17 4-fluoro, 3-nitro Crystalline solid Nitro group enhances electron deficiency; high reactivity in electrophilic substitution.

*Estimated based on structural analogs.

Key Observations:

Functional Groups: The hydroxyl group in Methyl 4-ethoxy-3-fluoro-2-hydroxybenzoate enhances polarity compared to the methyl group in the target compound, affecting solubility and biological interactions .

Reactivity and Applications: Electron-Deficient Systems: Compounds with nitro groups (e.g., Ethyl 4-fluoro-3-nitrobenzoate) exhibit heightened reactivity in electrophilic aromatic substitution, making them useful in dye or explosive synthesis . Agrochemical Potential: this compound shares structural motifs with sulfonylurea herbicides (e.g., ethametsulfuron methyl ester), suggesting possible herbicidal activity .

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